molecular formula C16H12N2S B1331342 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine CAS No. 299438-56-5

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine

Cat. No. B1331342
CAS RN: 299438-56-5
M. Wt: 264.3 g/mol
InChI Key: ILZSNYCMULKIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a fluorene moiety (a polycyclic aromatic hydrocarbon) attached to a thiazole ring (a heterocyclic compound containing sulfur and nitrogen) via an amine linkage .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic synthesis . For instance, a related compound, “9,9-bis(4-hydroxyphenyl) fluorene”, can be synthesized through a condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids .


Molecular Structure Analysis

The molecular structure of this compound would likely feature the planar, aromatic fluorene core with the thiazole ring attached at the 4-position. The exact geometry would depend on the specific synthesis conditions and any substituents present .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluorene and thiazole moieties. Fluorene compounds are known to undergo oxidation reactions , while thiazoles can participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Fluorene compounds are typically crystalline solids with high melting points, while the presence of the thiazole ring might influence its solubility and reactivity .

Scientific Research Applications

Biofilm Inhibition

The compound has shown potential in inhibiting biofilm formation, which is a significant concern in medical devices and implants. Biofilms can lead to persistent infections and are often resistant to antibiotics. The application of this compound in creating coatings or treatments for medical equipment could significantly reduce the risk of biofilm-associated infections .

Antibacterial Activity

Research indicates that derivatives of fluorene, like the one , have antibacterial properties. This opens up possibilities for the compound to be used in the development of new antibiotics, especially for combating drug-resistant strains of bacteria. The compound’s efficacy against Pseudomonas sp. has been particularly noted .

Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are known for their application in OLEDs. The specific structure of “4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine” could be utilized in the development of new OLED materials that offer better performance in terms of brightness, efficiency, and lifespan .

Polymer Synthesis

The compound’s structure suggests its utility in polymer synthesis, particularly in the creation of polymers with specific optical properties. This could be beneficial in developing new materials for lenses, filters, or light-sensitive applications .

Safety and Hazards

As with any chemical compound, handling “4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine” would require appropriate safety precautions. While specific safety data for this compound is not available, fluorene compounds can cause eye irritation and are potentially hazardous to aquatic life .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties. Fluorene compounds have been studied for use in organic semiconductors , while thiazole compounds have shown promise in medicinal chemistry .

properties

IUPAC Name

4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c17-16-18-15(9-19-16)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZSNYCMULKIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353090
Record name 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299438-56-5
Record name 4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.